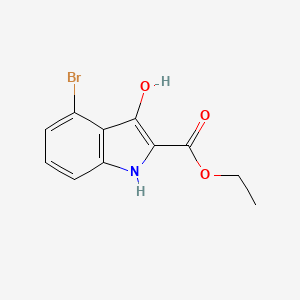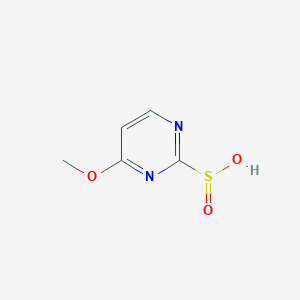![molecular formula C8H6BrN3S B12967699 2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine](/img/structure/B12967699.png)
2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine: is a heterocyclic compound with the following chemical structure:
C8H6BrN3S
This compound belongs to the thiazolo[4,5-d]pyrimidine family. Thiazole derivatives, like this compound, have diverse pharmacological activities, making them interesting targets for research and drug development .
Vorbereitungsmethoden
Synthesis:: The synthesis of 2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine involves several steps
Starting Material: Begin with 4-amino-5-bromo-2-chloro-6-methylpyrimidine.
Carbon Disulfide Reaction: React the starting material with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione.
Alkylation: Alkylate the sulfur atom of the thiazolopyrimidine intermediate using various alkyl halides and triethylamine (Et3N) in acetonitrile.
Chlorine Substitution: Investigate the substitution of the chlorine atom in the alkylthio derivatives with morpholine.
Industrial Production:: Industrial-scale production methods for this compound may involve modifications of the synthetic route described above.
Analyse Chemischer Reaktionen
2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions would be derivatives of the thiazolopyrimidine core.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicinal Chemistry: Its structural features make it a potential candidate for drug development.
Antimicrobial and Antiviral Activities: Thiazolopyrimidines have shown promise as antimicrobial and antiviral agents.
Enzyme Inhibition: Some derivatives inhibit enzymes like acetyl-CoA carboxylase and VEGF receptors.
Anti-Inflammatory and Analgesic Properties: Certain thiazolopyrimidines exhibit anti-inflammatory and analgesic effects.
Wirkmechanismus
The exact mechanism by which 2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While there are few reports on this specific compound, it can be compared with other thiazolopyrimidines. Its uniqueness lies in its cyclopropyl substituent and bromine atom.
For further exploration, you may refer to the scientific literature
Eigenschaften
Molekularformel |
C8H6BrN3S |
|---|---|
Molekulargewicht |
256.12 g/mol |
IUPAC-Name |
2-bromo-5-cyclopropyl-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C8H6BrN3S/c9-8-12-7-5(13-8)3-10-6(11-7)4-1-2-4/h3-4H,1-2H2 |
InChI-Schlüssel |
AFBMSKRXNDYLES-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC=C3C(=N2)N=C(S3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dihydro-1H-thiopyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione 6,6-dioxide](/img/structure/B12967618.png)


![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)





![5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12967670.png)



![2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride](/img/structure/B12967695.png)
